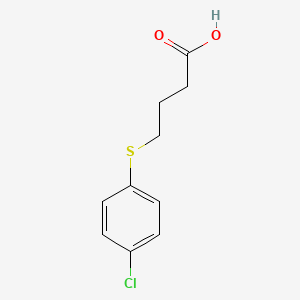

4-(4-Chloro-phenylsulfanyl)-butyric acid

描述

4-(4-Chloro-phenylsulfanyl)-butyric acid is a chemical compound that belongs to the family of butanoic acids. It is characterized by the presence of a chlorophenyl group attached to a sulfanyl group, which is further connected to a butanoic acid chain. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-phenylsulfanyl)-butyric acid typically involves the reaction of 4-chlorothiophenol with butanoic acid derivatives under specific conditions. One common method is the nucleophilic substitution reaction where 4-chlorothiophenol reacts with a butanoic acid derivative in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

化学反应分析

Types of Reactions

4-(4-Chloro-phenylsulfanyl)-butyric acid undergoes various types of chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Phenyl derivatives.

Substitution: Various substituted phenyl derivatives.

科学研究应用

4-(4-Chloro-phenylsulfanyl)-butyric acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 4-(4-Chloro-phenylsulfanyl)-butyric acid involves its interaction with specific molecular targets and pathways. The chlorophenyl group can interact with various enzymes and receptors, modulating their activity. The sulfanyl group can undergo redox reactions, influencing cellular oxidative stress and signaling pathways .

相似化合物的比较

Similar Compounds

- 4-[(4-Chlorophenyl)sulfanyl]propanoic acid

- 4-(4-Chlorophenyl)butanoic acid

- 4-(Ethylsulfanyl)butanoic acid

Uniqueness

4-(4-Chloro-phenylsulfanyl)-butyric acid is unique due to its specific combination of a chlorophenyl group and a sulfanyl group attached to a butanoic acid chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

生物活性

4-(4-Chloro-phenylsulfanyl)-butyric acid, with the molecular formula C₁₀H₁₁ClO₂S and a molecular weight of approximately 230.71 g/mol, is an organic compound that has garnered attention due to its potential biological activities. This compound features a butyric acid backbone linked to a chlorophenylsulfanyl group, which enhances its chemical properties and biological interactions.

Chemical Structure and Properties

The structure of this compound includes:

- Butyric Acid Moiety : A four-carbon straight-chain fatty acid.

- Chlorophenylsulfanyl Group : A phenyl group substituted with a chlorine atom and a sulfur atom, which is thought to play a significant role in its biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities, particularly in pharmacological contexts:

- Anti-inflammatory and Analgesic Properties : Compounds with similar structures have been shown to modulate signaling pathways involved in pain and inflammation. The chlorophenylsulfanyl moiety may enhance these effects, suggesting potential therapeutic applications in inflammatory diseases.

- Antimicrobial Activity : Preliminary studies have assessed the compound's antimicrobial properties against various pathogens. It has shown activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.

- Toxicity Studies : The compound's toxicity was evaluated using aquatic crustaceans like Daphnia magna, providing insights into its environmental impact and safety profile.

- Cancer Therapy Potential : There is emerging evidence suggesting that this compound may have applications in cancer therapy, although further research is necessary to elucidate its mechanisms of action.

Synthesis and Derivative Formation

The synthesis of this compound can be achieved through various methodologies, each yielding different purity and yield outcomes. Notably, this compound serves as a precursor for synthesizing novel derivatives such as N-acyl-α-amino acids and 1,3-oxazol-5(4H)-ones. These derivatives have also been assessed for their biological activities, expanding the potential applications of the original compound.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(Chlorophenyl)butanoic acid | Similar backbone; lacks sulfur | Anti-inflammatory properties |

| 4-(Methylphenyl)butanoic acid | Similar backbone; different substituents | Analgesic effects |

| 2-(Chlorophenyl)propanoic acid | Different chain length; similar phenyl group | Anti-inflammatory activity |

| 4-(Fluorophenyl)butanoic acid | Similar backbone; fluorine instead of chlorine | Potentially different pharmacological profiles |

The presence of the phenylsulfanyl group in this compound distinguishes it from these compounds, potentially enhancing its biological activities compared to others lacking this feature.

Case Studies

Several studies have highlighted the pharmacological potential of compounds related to butyric acids:

- Cardioprotective Effects : A study on related compounds like 4-Phenyl butyric acid (4-PBA) demonstrated significant improvements in cardiac function following myocardial infarction in animal models. This effect was attributed to autophagy modulation and oxidative stress inhibition, suggesting that similar mechanisms may be explored for this compound .

- Antitumor Activity : Research on structurally related compounds indicated broad-spectrum antitumor activity against various cancer cell lines. The effectiveness varied based on structural modifications, pointing towards the importance of specific functional groups in enhancing therapeutic efficacy .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(4-Chloro-phenylsulfanyl)-butyric acid, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves introducing the sulfanyl group via nucleophilic substitution or coupling reactions. For example, thiol-containing intermediates (e.g., 4-chlorothiophenol) can react with bromo- or chloro-butyric acid derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Catalytic systems like FeCl₃ (used in analogous chlorination reactions) may enhance efficiency . Purity is monitored via TLC or HPLC, and yields are improved by optimizing molar ratios, solvent polarity, and reaction time.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity.

- NMR spectroscopy (¹H/¹³C) to confirm the sulfanyl linkage and aromatic substitution patterns (e.g., δ ~3.5 ppm for –SCH₂– protons).

- Mass spectrometry (HRMS) for molecular ion validation .

Q. What are the solubility profiles and stability considerations for this compound in aqueous and organic solvents?

- Methodology : Determine solubility experimentally via gravimetric analysis. For example:

- Prepare saturated solutions in buffers (pH 2–10) and organic solvents (e.g., DMSO, ethanol).

- Monitor stability under UV light and varying temperatures (4°C, 25°C) using HPLC to detect degradation products.

- Reference solubility data for structurally similar acids (e.g., 4-(2,4,5-Trichlorophenoxy)butyric acid shows higher solubility in polar aprotic solvents) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during sulfanyl group incorporation?

- Methodology :

- Use design of experiments (DoE) to test variables: temperature (40–100°C), catalyst loading (e.g., FeCl₃ at 0.1–5 mol%), and solvent (DMF vs. THF).

- Monitor intermediates via in-situ FTIR to detect undesired oxidation (e.g., sulfoxide/sulfone formation).

- Purify via flash chromatography (silica gel, hexane/EtOAc gradient) to isolate the target compound .

Q. What in vitro or in vivo models are appropriate for evaluating the bioactivity of this compound?

- Methodology : For anti-inflammatory or metabolic studies:

- In vitro : LPS-stimulated RAW 264.7 macrophages to measure TNF-α/IL-6 suppression (dose range: 1–100 µM).

- In vivo : Rodent models (e.g., carrageenan-induced paw edema) with oral administration (10–50 mg/kg). Include positive controls (e.g., indomethacin) and validate via ELISA or histopathology .

Q. How should researchers address contradictions in reported solubility or bioactivity data?

- Methodology :

- Replicate experiments under standardized conditions (e.g., pH, temperature).

- Cross-validate using orthogonal techniques: compare HPLC purity with Karl Fischer titration for water content.

- Review synthesis protocols for potential impurities (e.g., unreacted thiols or oxidized derivatives) that may skew bioactivity results .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology :

属性

IUPAC Name |

4-(4-chlorophenyl)sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2S/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBRQBQHVYFSULX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SCCCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40367987 | |

| Record name | 4-[(4-Chlorophenyl)sulfanyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40367987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29193-63-3 | |

| Record name | 4-[(4-Chlorophenyl)sulfanyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40367987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。